Scillascillone
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Overview
Description
Scillascillone is a lanostane-type triterpenoid compound isolated from the ethanol extract of the whole plants of Scilla scilloides . This compound, along with scillascillol and scillascilloside B-1, was identified through extensive spectroscopic studies . Scilla scilloides, a perennial herb belonging to the Liliaceae family, has been traditionally used in Chinese medicine for promoting blood circulation, analgesia, anti-inflammation, and treating heart failure and arrhythmia .
Preparation Methods
Scillascillone is typically isolated from the ethanol extract of Scilla scilloides . The isolation process involves extracting the whole plant with ethanol, followed by purification using chromatographic techniques . The molecular formula of this compound is determined to be C30H44O6 based on negative-ion high-resolution electrospray ionization mass spectrometry (HRESIMS) .
Chemical Reactions Analysis
Scillascillone, like other lanostane-type triterpenoids, can undergo various chemical reactions. These include:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Scientific Research Applications
Scillascillone has several scientific research applications:
Chemistry: It is used in the study of lanostane-type triterpenoids and their chemical properties.
Biology: this compound is studied for its biological activities, including its potential anti-inflammatory and analgesic effects.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in treating heart failure and arrhythmia.
Mechanism of Action
The mechanism of action of scillascillone involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating specific enzymes and receptors involved in inflammation and pain pathways. The exact molecular targets and pathways are still under investigation, but it is known to influence the activity of certain proteins and enzymes .
Comparison with Similar Compounds
Scillascillone is unique among lanostane-type triterpenoids due to its specific structure and biological activities. Similar compounds include:
Scillascillol: Another lanostane-type triterpenoid isolated from Scilla scilloides.
Scillascilloside B-1: A norlanostane-triterpene glycoside also isolated from Scilla scilloides.
15-Deoxoeucosterol: A known norlanostane compound with similar structural features.
3-Dehydro-15-deoxoeucosterol: Another norlanostane compound with structural similarities. These compounds share similar structural frameworks but differ in their functional groups and specific biological activities.
Properties
InChI |
InChI=1S/C30H44O6/c1-17-15-30(23(33)18(2)24(34)35-30)36-29(17)14-13-27(5)20-7-8-21-25(3,19(20)9-12-28(27,29)6)11-10-22(32)26(21,4)16-31/h17-18,21,23,31,33H,7-16H2,1-6H3/t17-,18-,21-,23+,25-,26-,27+,28+,29+,30-/m1/s1 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNYMVDUKNBNHT-LOBUHZSXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(C(C(=O)O2)C)O)OC13CCC4(C3(CCC5=C4CCC6C5(CCC(=O)C6(C)CO)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@]2([C@H]([C@H](C(=O)O2)C)O)O[C@@]13CC[C@@]4([C@@]3(CCC5=C4CC[C@@H]6[C@@]5(CCC(=O)[C@]6(C)CO)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401347570 |
Source
|
Record name | Scillascillone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401347570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2023822-40-2 |
Source
|
Record name | Scillascillone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401347570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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